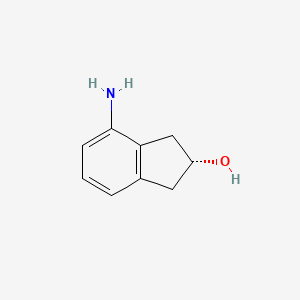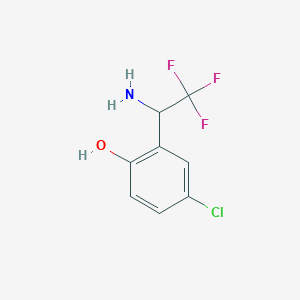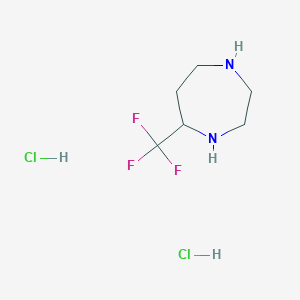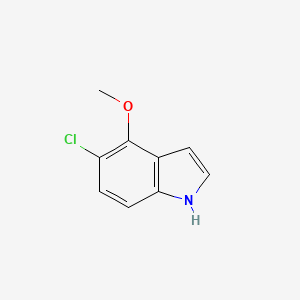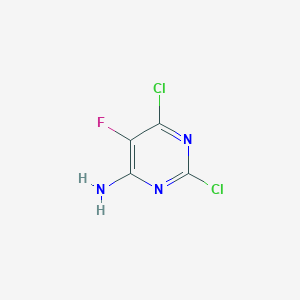![molecular formula C9H9BO2 B15051550 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a vinyl group attached to a benzo[c][1,2]oxaborol ring system, which imparts distinct reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol with vinyl-containing reagents under controlled conditions. One common method involves the use of vinyl sulfonyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated benzo[c][1,2]oxaborol derivatives.
Substitution: Various substituted benzo[c][1,2]oxaborol compounds depending on the reagents used.
科学的研究の応用
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, including hydrogels for medical applications.
作用機序
The mechanism of action of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby modulating the levels of cyclic AMP (cAMP) within cells . This inhibition can lead to reduced inflammation and other therapeutic effects.
類似化合物との比較
Crisaborole: Another benzo[c][1,2]oxaborol derivative used as a topical treatment for skin conditions.
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: Used in the development of hydrogels for medical applications.
Uniqueness: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and therapeutic applications.
特性
分子式 |
C9H9BO2 |
|---|---|
分子量 |
159.98 g/mol |
IUPAC名 |
6-ethenyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H9BO2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h2-5,11H,1,6H2 |
InChIキー |
QTAQWOPUMRETST-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
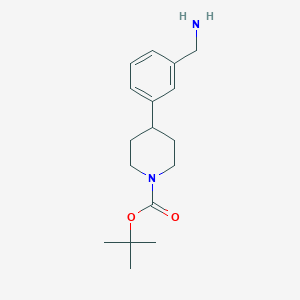
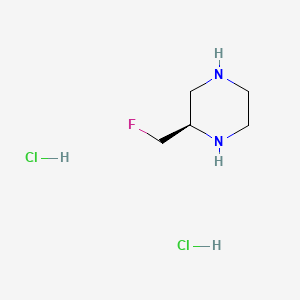
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
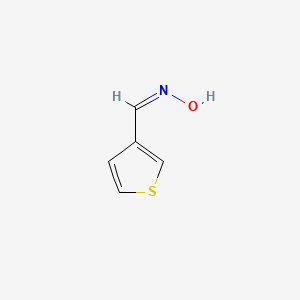
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
